Cas no 1255095-04-5 (tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate)

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester
- tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
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- MDL: MFCD30476276
- インチ: 1S/C10H15BrN2O2S/c1-6-7(16-8(11)12-6)13(5)9(14)15-10(2,3)4/h1-5H3
- InChIKey: ISORWAKWUMQFPW-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C1SC(Br)=NC=1C)C
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313933-2.5g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-313933-0.25g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91.0% | 0.25g |
$452.0 | 2025-03-19 | |
Enamine | EN300-313933-0.05g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91.0% | 0.05g |
$212.0 | 2025-03-19 | |
Enamine | EN300-313933-1.0g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-313933-1g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91% | 1g |
$914.0 | 2023-09-05 | |
Enamine | EN300-313933-5g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91% | 5g |
$2650.0 | 2023-09-05 | |
Aaron | AR01BVV5-1g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91% | 1g |
$1282.00 | 2025-02-09 | |
Aaron | AR01BVV5-2.5g |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91% | 2.5g |
$2488.00 | 2023-12-16 | |
1PlusChem | 1P01BVMT-50mg |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91% | 50mg |
$315.00 | 2024-07-09 | |
1PlusChem | 1P01BVMT-100mg |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |
1255095-04-5 | 91% | 100mg |
$454.00 | 2024-07-09 |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamateに関する追加情報
Introduction to Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate (CAS No. 1255095-04-5)
Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate, with the CAS number 1255095-04-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and features a complex heterocyclic structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methyl substituents on the thiazole ring enhances its reactivity, making it a versatile building block for medicinal chemists.
The structural motif of this compound, particularly the 2-bromo-4-methyl-1,3-thiazol-5-yl moiety, has garnered attention due to its potential pharmacological properties. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a carbamate group at the nitrogen position further modulates its pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for drug development.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced therapeutic efficacy. The compound tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate has been extensively studied for its potential applications in treating various diseases. Its unique structural features allow for selective interactions with biological targets, which is crucial for developing drugs with high specificity and low toxicity.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. The bromine substituent on the thiazole ring facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis. These reactions enable the introduction of diverse functional groups, expanding the chemical space available for drug discovery. Additionally, the tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the final drug candidates.
The pharmaceutical industry has shown particular interest in carbamate derivatives due to their ability to modulate enzyme activity and receptor binding. The compound tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate exemplifies this trend by combining a thiazole scaffold with a carbamate group. This combination has been linked to improved solubility and bioavailability, which are critical factors in drug development. Furthermore, the presence of both bromine and methyl groups allows for further derivatization, enabling chemists to fine-tune the properties of their synthetic targets.
Recent studies have highlighted the potential of this compound in addressing unmet medical needs. For instance, researchers have explored its efficacy in inhibiting specific kinases associated with cancer progression. The thiazole ring interacts with ATP-binding sites on these kinases, disrupting their function and thereby slowing down tumor growth. Additionally, preliminary studies suggest that this compound may have neuroprotective properties, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by carbamate formation. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These methods not only enhance productivity but also minimize waste generation, aligning with green chemistry principles.
The role of computational chemistry in designing and optimizing this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential lead compounds. By simulating interactions between tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate and biological targets, researchers can gain insights into its mechanism of action and refine its structure for better performance.
In conclusion, Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate (CAS No. 1255095-04-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in drug development pipelines worldwide.
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